Cas no 360576-06-3 (4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid)

4-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid is a halogenated benzothiophene derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The carboxylic acid moiety allows further functionalization, enabling the synthesis of amides, esters, and other derivatives. This compound’s rigid benzothiophene core contributes to its stability and potential bioactivity, particularly in the development of kinase inhibitors or antimicrobial agents. High purity and well-defined structural features ensure reproducibility in synthetic applications. Its compatibility with modern organometallic methodologies underscores its value in medicinal chemistry and material science.
4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid structure
360576-06-3 structure
Product name:4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
CAS No:360576-06-3
MF:C9H4BrFO2S
MW:275.094264030457
CID:1473033
PubChem ID:22474090

4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
    • LogP
    • AT32948
    • MFCD13180864
    • SY322603
    • 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid
    • 4-Bromo-7-fluorobenzothiophene-2-carboxylic Acid
    • PS-17609
    • 360576-06-3
    • SCHEMBL6329392
    • DB-396668
    • 4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
    • Inchi: InChI=1S/C9H4BrFO2S/c10-5-1-2-6(11)8-4(5)3-7(14-8)9(12)13/h1-3H,(H,12,13)
    • InChI Key: DTEWWEXDVQZZSZ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C=C(SC2=C1F)C(=O)O)Br

Computed Properties

  • Exact Mass: 273.90992
  • Monoisotopic Mass: 273.91
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.885
  • Boiling Point: 426.294°C at 760 mmHg
  • Flash Point: 211.615°C
  • Refractive Index: 1.711
  • PSA: 37.3

4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR023QBV-250mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
250mg
$90.00 2025-02-13
1PlusChem
1P023Q3J-500mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 95%
500mg
$347.00 2024-05-04
eNovation Chemicals LLC
Y1218664-250mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
250mg
$260 2024-07-21
Aaron
AR023QBV-10g
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
10g
$2575.00 2023-12-15
Aaron
AR023QBV-100mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
100mg
$54.00 2025-02-13
1PlusChem
1P023Q3J-100mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 95%
100mg
$146.00 2024-05-04
eNovation Chemicals LLC
Y1218664-10g
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
10g
$2795 2025-02-18
eNovation Chemicals LLC
Y1218664-5g
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
5g
$1675 2025-02-26
eNovation Chemicals LLC
Y1218664-5g
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
5g
$1675 2025-02-18
eNovation Chemicals LLC
Y1218664-250mg
4-bromo-7-fluoro-benzothiophene-2-carboxylic acid
360576-06-3 97%
250mg
$260 2025-02-18

Additional information on 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid

4-Bromo-7-Fluoro-1-Benzothiophene-2-Carboxylic Acid (CAS No. 360576-06-3)

The compound 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid, identified by the CAS registry number 360576-06-3, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of bromine and fluorine substituents at positions 4 and 7, respectively, imparts unique electronic and structural properties to the molecule, making it a subject of interest in various research domains.

Recent studies have highlighted the potential of 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid in drug discovery and materials science. Its structure, characterized by a benzothiophene core with electron-withdrawing groups, has shown promise in modulating biological pathways and enhancing material properties. For instance, researchers have explored its role as a precursor for synthesizing advanced materials with improved electronic conductivity and thermal stability.

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation, bromination, and fluorination. The use of transition metal catalysts has been reported to enhance the efficiency of these reactions, leading to higher yields and better purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.

In terms of applications, 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid has been investigated for its potential in pharmaceuticals. Its ability to interact with specific biological targets, such as enzymes and receptors, has been studied in vitro and in vivo. Preliminary results suggest that it may exhibit anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents.

Beyond pharmacology, this compound has also found applications in the field of optoelectronics. Its unique electronic structure enables it to absorb light across a broad spectrum, making it a candidate for use in photovoltaic devices and light-emitting diodes (LEDs). Recent research has focused on optimizing its performance by modifying its substituents and integrating it into device architectures.

The environmental impact of 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Results indicate that while the compound exhibits moderate persistence in certain environments, its toxicity profile is relatively low compared to other similar compounds.

In conclusion, 4-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 360576-06-3) is a versatile compound with diverse applications across multiple disciplines. Its structural features and chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge.

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